![molecular formula C16H23NO3 B1326020 Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate CAS No. 951885-86-2](/img/structure/B1326020.png)
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate
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Description
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate, also known as EDMAH, is a synthetic compound with a wide range of applications in scientific research. It is a colorless and odorless powder that is soluble in water and organic solvents. EDMAH is used as a solvent in organic synthesis and as a reagent in analytical chemistry. It is also used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds. In addition, EDMAH has been used in a variety of biochemical and physiological studies due to its ability to bind to proteins and other biological molecules.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate: serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Its structure, containing both amino and keto functionalities, allows it to act as a versatile building block. It can be used to construct acyclic, carbocyclic, and various five- and six-membered heterocyclic derivatives, which are of significant interest due to their presence in numerous biologically active molecules .
Biological Activity Studies
The compound’s derivatives have shown potential in biological studies. The N,N-dimethylamino group can be involved in the formation of bioactive heterocycles, which are explored for their therapeutic properties. These studies aim to develop new classes of compounds for biomedical applications, particularly as pharmaceuticals .
Photophysical Research
In photophysical research, Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate and its analogs can be studied for their unique photophysical properties. They can participate in photo-induced electron transfer processes, which are fundamental in understanding the behavior of organic molecules under light exposure and can lead to the development of new photoreactive materials .
Development of Anion Sensors
The compound’s structure is conducive to modifications that can create selective anion sensors. These sensors can detect specific anions through changes in optical properties, such as colorimetric or fluorescent shifts, upon anion binding. This application is crucial in environmental monitoring and industrial process control .
Conducting Polymer Research
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate: can be incorporated into conducting polymers. These polymers have applications in electronics and materials science, where they are used for their electrical conductivity and the ability to undergo doping processes to modify their electronic properties .
Enamine Chemistry
The compound’s enamine character allows it to serve as a scaffold for annulation reactions. These reactions are essential in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This property is particularly valuable in the synthesis of natural products and pharmaceuticals .
Push-Pull Ethylene Studies
As a push-pull ethylene, the compound is studied for its electronic properties, where the amino group donates electron density while the carbonyl group withdraws it. This dual functionality makes it an interesting subject for research in molecular electronics and the design of organic semiconductors .
Chemical Reactivity and Catalysis
Finally, the compound’s reactivity profile makes it a candidate for use in catalysis. Its ability to engage in various chemical reactions, such as additions and cyclizations, can be harnessed in the development of new catalytic processes, potentially leading to more efficient and sustainable chemical manufacturing .
properties
IUPAC Name |
ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFKYGNWYKXGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251534 |
Source
|
Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate | |
CAS RN |
951885-86-2 |
Source
|
Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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